Enzalutamide (MDV3100)

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No. : S548657
  • CAS No. : 915087-33-1
  • Molecular Formula : C21H16F4N4O2S
  • Molecular Weight : 464.4 g/mol
  • Purity : >98% (or refer to the Certificate of Analysis)
  • Availability : Please inquire
  • Price : Please inquire
CAS Number

915087-33-1

Product Name

Enzalutamide (MDV3100)

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide

Molecular Formula

C21H16F4N4O2S

Molecular Weight

464.4 g/mol

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

InChI

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)

InChI Key

WXCXUHSOUPDCQV-UHFFFAOYSA-N

SMILES

O=C(NC)C1=CC=C(N(C(N2C3=CC=C(C#N)C(C(F)(F)F)=C3)=S)C(C)(C)C2=O)C=C1F

Solubility

Soluble in DMSO, not in water

Synonyms

MDV3100; MDV 3100; MDV-3100; Enzalutamide brand name: Xtandi.

Shell Life

>2 years if stored properly

Drug Indication

Enzalutamide is indicated for the treatment of patients with metastatic castration-resistant prostate cancer who have previously received docetaxel.
FDA Label
Xtandi is indicated for:the treatment of adult men with high-risk non-metastatic castration-resistant prostate cancer (CRPC).the treatment of adult men with metastatic castration-resistant prostate cancer who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated.the treatment of adult men with metastatic castration resistant prostate cancer whose disease has progressed on or after docetaxel therapy.

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Livertox Summary

Enzalutamide is a nonsteroidal antiandrogen used to treat metastatic castration-resistant prostate cancer. Enzalutamide is associated with a low rate of serum enzyme elevation during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Enzalutamide
US Brand Name(s): Xtandi
FDA Approval: Yes
Enzalutamide is approved to treat: Prostate cancer. It is used: In patients whose cancer is castration resistant (has not responded to treatments that lower testosterone levels).
In patients whose cancer has metastasized and is castration sensitive (has responded to treatments that lower testosterone levels).
Enzalutamide is also being studied in the treatment of other types of cancer.

Pharmacology

Resitance to enzalutamide therapy has been observed. This may occurred due to an upregulation of NF-κB2/p52.
Enzalutamide is an orally bioavailable, organic, non-steroidal small molecule targeting the androgen receptor (AR) with potential antineoplastic activity. Through a mechanism that is reported to be different from other approved AR antagonists, enzalutamide inhibits the activity of prostate cancer cell ARs, which may result in a reduction in prostate cancer cell proliferation and, correspondingly, a reduction in the serum prostate specific antigen (PSA) level. AR over-expression in prostate cancer represents a key mechanism associated with prostate cancer hormone resistance.

ATC Code

L02BB04
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BB - Anti-androgens
L02BB04 - Enzalutamide

Mechanism of Action

Enzalutamide is a competitive androgen receptor inhibitor that effects multiple stages of the signalling pathway. It is able to inhibit androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with DNA. As a result, proliferation of prostate cancer cells decreases which ultimately leads to apoptosis and decreased tumour volume.

MeSH Tree

Chemicals and Drugs Category
Heterocyclic Compounds
Heterocyclic Compounds, 1-Ring
Azoles
Imidazoles
Imidazolidines
Hydantoins
Thiohydantoins
Supplementary Records

ChEBI Ontology

chemical entity
molecular entity
main group molecular entity
p-block molecular entity
carbon group molecular entity
organic molecular entity
heteroorganic entity
organic heterocyclic compound
organic heteromonocyclic compound
diazolidine
imidazolidines
imidazolidinone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Irritant;Health Hazard

Other CAS

915087-33-1

Enzalutamide is an orally bioavailable, organic, non-steroidal small molecule targeting the androgen receptor (AR) with potential antineoplastic activity. Through a mechanism that is reported to be different from other approved AR antagonists, enzalutamide inhibits the activity of prostate cancer cell ARs, which may result in a reduction in prostate cancer cell proliferation and, correspondingly, a reduction in the serum prostate specific antigen (PSA) level. AR over-expression in prostate cancer represents a key mechanism associated with prostate cancer hormone resistance.
Enzalutamide is a nonsteroidal antiandrogen used to treat metastatic castration-resistant prostate cancer. Enzalutamide is associated with a low rate of serum enzyme elevation during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.
Enzalutamide is a benzamide obtained by formal condensation of the carboxy group of 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid with methylamine. Used for the treatment of of metastatic castration-resistant prostate cancer. It has a role as an antineoplastic agent and an androgen antagonist. It is a member of benzamides, an imidazolidinone, a thiocarbonyl compound, a nitrile, a member of (trifluoromethyl)benzenes and a member of monofluorobenzenes.

1: El-Amm J, Patel N, Freeman A, Aragon-Ching JB. Metastatic Castration-Resistant Prostate Cancer: Critical Review of Enzalutamide. Clin Med Insights Oncol. 2013 Aug 21;7:235-245. Review. PubMed PMID: 24179414; PubMed Central PMCID: PMC3813614.
2: Pal SK, Stein CA, Sartor O. Enzalutamide for the treatment of prostate cancer. Expert Opin Pharmacother. 2013 Apr;14(5):679-85. doi: 10.1517/14656566.2013.775251. Epub 2013 Feb 27. Review. PubMed PMID: 23441761.
3: Ha YS, Goodin S, DiPaola RS, Kim IY. Enzalutamide for the treatment of castration-resistant prostate cancer. Drugs Today (Barc). 2013 Jan;49(1):7-13. doi: 10.1358/dot.2013.49.1.1910724. Review. PubMed PMID: 23362491.
4: Rawlinson A, Mohammed A, Miller M, Kunkler R. The role of enzalutamide in the treatment of castration-resistant prostate cancer. Future Oncol. 2012 Sep;8(9):1073-81. doi: 10.2217/fon.12.99. Review. PubMed PMID: 23030482.

Submit   


* For orders by credit card, we will send you a digital invoice so you can place an order online.